2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide
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Overview
Description
2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, which is then coupled with the benzamide moiety. Key steps include:
Preparation of the Pyridine Derivative: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, undergoes a series of reactions including condensation with ethyl-2-cyanoacetate, decarboxylation, reduction, and deprotection to yield the intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride.
Coupling with Benzamide: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine and a solvent like dichloromethane to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of trifluoromethyl-substituted pyridines with biological targets.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms and the benzamide moiety can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A simpler analog that lacks the benzamide moiety.
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride: An intermediate in the synthesis of the target compound.
Uniqueness
2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide is unique due to its combination of a benzamide core with a highly substituted pyridine ring. This structure imparts specific chemical and biological properties that are not present in simpler analogs.
Properties
IUPAC Name |
2-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O2/c16-11-4-2-1-3-10(11)13(23)21-5-6-24-14-12(17)7-9(8-22-14)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZAWYVEJOTNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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